molecular formula C28H39D7O B602631 Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol CAS No. 221104-74-1

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol

Cat. No. B602631
M. Wt: 405.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosta-7,24(28)-dien-3β-ol, also known as 24-Methylenelophenol or Gramisterol, is a metabolic intermediate of sterol biosynthesis in plants and fungi . It can be converted from 4α-Methylfecosterol by the enzyme HYD1 and converted to (Z)-24-ethylidenelophenol by 24-methylenesterol C-methyltransferase .


Synthesis Analysis

The ergosterol biosynthesis pathway has been metabolically reprogrammed to allow the accumulation of ergosta-5,7-dien-3β-ol instead of the natural end-product ergosterol . Overexpression of Hmg1p led to a significant accumulation of squalene, and induction of Erg1p/Erg11p expression raised the yield of both total sterols and ergosta-5,7-dien-3β-ol .


Molecular Structure Analysis

The molecular formula of Ergosta-7,24(28)-dien-3-ol is C28H46O . It contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 … .


Chemical Reactions Analysis

Under aerobic conditions, the incorporation of radioactivity into ergosterol was high. With a limited oxygen supply, the radioactivity was first accumulated in ergosta-7,24(28)-dien-3β-ol and ergosta-8,24(28)-dien-3β-ol, and then transferred to ergost-7-en-3β-ol, ergost-8-en-3β-ol and ergosta-7,22-dien-3β-ol with time .


Physical And Chemical Properties Analysis

The molecular weight of Ergosta-7,24(28)-dien-3-ol is 454.7275 . The IUPAC Standard InChI is InChI=1S/C31H50O2/c1-19(2)20(3)9-10-21(4)25-13-14-27-24-11-12-26-22(5)29(33-23(6)32)16-18-31(26,8)28(24)15-17-30(25,27)7/h11,19,21-22,25-29H,3,9-10,12-18H2,1-2,4-8H3/t21-,22+,25-,26?,27+,28+,29+,30-,31+/m0/s1 .

Scientific Research Applications

Anti-inflammatory Properties

  • Compounds from Ganoderma lucidum and Ganoderma tsugae, including ergosterol derivatives, have shown significant anti-inflammatory effects. Ergosta derivatives were found to inhibit the release of chemical mediators from mast cells, neutrophils, and macrophages, suggesting potential for treating inflammation-related conditions (Ko, Hung, Wang, & Lin, 2008).

Antifungal and Cytotoxic Activity

Role in Biological Processes

  • Ergosterol derivatives are involved in the biosynthesis pathways of various organisms, influencing sterol composition and metabolic processes. For instance, studies on yeast have explored the role of these compounds in ergosterol biosynthesis and its implications for cellular function (Osumi, Taketani, Katsuki, Kuhara, & Matsumoto, 1978).

Potential Therapeutic Uses

properties

CAS RN

221104-74-1

Product Name

Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol

Molecular Formula

C28H39D7O

Molecular Weight

405.72

Purity

> 95%

tag

Ergostanol Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.